molecular formula C24H23N3O5S2 B2461098 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide CAS No. 895443-36-4

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide

Cat. No. B2461098
CAS RN: 895443-36-4
M. Wt: 497.58
InChI Key: WNSYCNWMTDYSRZ-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide, also known as DMTB, is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide is not fully understood, but it is believed to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer and plays a role in promoting tumor growth and survival. By inhibiting CA IX, this compound may disrupt the tumor microenvironment and enhance the efficacy of chemotherapy drugs.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to inhibiting CA IX, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. This compound has also been shown to decrease the production of certain inflammatory cytokines, which may contribute to its anti-tumor effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide in lab experiments is its specificity for CA IX-expressing cells. This allows for targeted inhibition of tumor cells while minimizing damage to healthy cells. However, this compound may have limited efficacy in certain types of cancer that do not overexpress CA IX. Additionally, this compound may have limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for research on N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide. One area of interest is the development of more effective synthesis methods to improve the yield and purity of the compound. Another area of interest is the identification of biomarkers that can predict the response of tumors to this compound. Additionally, further research is needed to determine the optimal dosing and administration of this compound for maximum efficacy in cancer treatment.

Synthesis Methods

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-chloro-5,6-dimethoxybenzothiazole with N-ethyl-N-phenylsulfonamide followed by the addition of 4-aminobenzamide. The final product is obtained through recrystallization and purification.

Scientific Research Applications

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to enhance the anti-tumor effects of certain chemotherapy drugs.

properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S2/c1-4-27(17-8-6-5-7-9-17)34(29,30)18-12-10-16(11-13-18)23(28)26-24-25-19-14-20(31-2)21(32-3)15-22(19)33-24/h5-15H,4H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSYCNWMTDYSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC(=C(C=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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